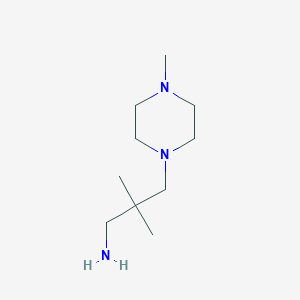

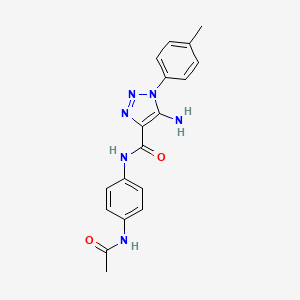

![molecular formula C25H19F2NO3 B2567620 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-15-4](/img/structure/B2567620.png)

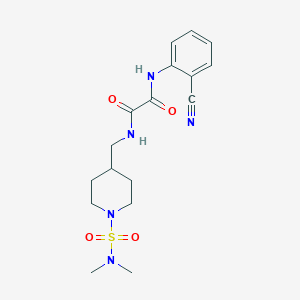

3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone. The presence of the ethoxybenzoyl, fluorophenylmethyl, and dihydroquinolinone groups suggest that this compound may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, with the ethoxybenzoyl and fluorophenylmethyl groups attached at the 3 and 1 positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the quinolinone core, as well as the presence of the electron-withdrawing fluorine atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the nonpolar aromatic rings could give this compound unique solubility properties .Applications De Recherche Scientifique

Fluorescent Probes for Biological Systems

Quinoline derivatives, including compounds similar to 3-(4-Ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, are known for their efficiency as fluorophores. These compounds are widely used in biochemistry and medicine to study various biological systems. Their structure, containing fused aromatic systems with heteroatoms, makes them suitable for DNA fluorophore applications, where there's a continuous search for compounds that are more sensitive and selective (Aleksanyan & Hambardzumyan, 2013).

Tubulin Polymerization Inhibitors for Anticancer Activity

Some derivatives of quinolin-4-one have been identified as tubulin polymerization inhibitors, which is a promising mechanism for anticancer activity. These compounds have shown significant antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. The inhibition of tubulin polymerization leads to cell cycle arrest, suggesting these derivatives' potential as anticancer agents (Minegishi et al., 2015).

Antimicrobial Activity

Certain quinazoline derivatives, including those structurally related to this compound, exhibit antimicrobial activity. These compounds have been synthesized and tested against a range of microorganisms, indicating their potential use in developing new antimicrobial agents. The activity is attributed to the specific structural features of the quinazoline ring, suggesting that modifications in this structure could yield compounds with enhanced antimicrobial properties (Xu et al., 2007).

Synthetic Applications in Drug Discovery

The compound's structural framework is relevant in the synthesis of intermediates for drug discovery, highlighting its role in the development of novel therapeutic agents. Improvements in synthetic routes for compounds structurally related to this compound have been reported, demonstrating the importance of optimizing synthesis for efficient drug discovery processes (Nishimura & Saitoh, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2NO3/c1-2-31-19-10-7-16(8-11-19)24(29)21-15-28(14-17-5-3-4-6-22(17)27)23-12-9-18(26)13-20(23)25(21)30/h3-13,15H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHWPYUPKJIAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

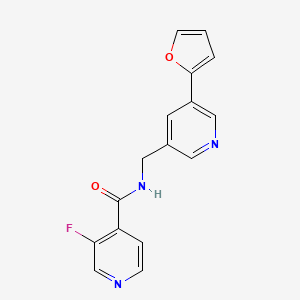

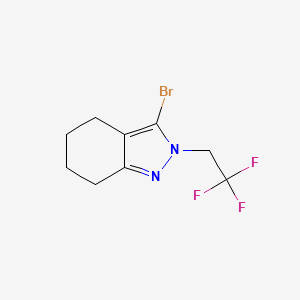

![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)

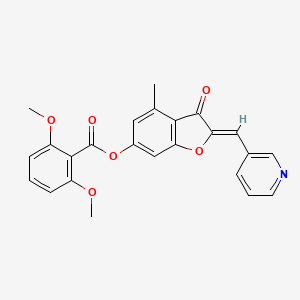

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2567547.png)

amine hydrochloride](/img/structure/B2567555.png)

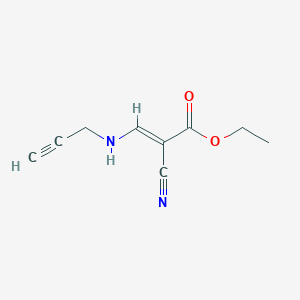

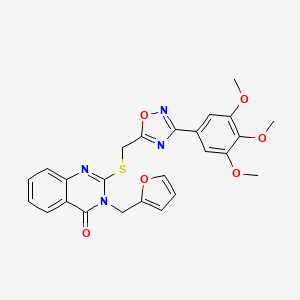

![7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2567558.png)